molecular formula C16H23NO5S B12073130 (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12073130
M. Wt: 341.4 g/mol
InChI Key: VLISHDUHYMQWOV-LBPRGKRZSA-N
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Description

“(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a 4-hydroxyphenylsulfonylmethyl substituent at the C2 position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and asymmetric catalysts. Its stereochemistry at the C2 position (S-configuration) and the presence of a sulfonyl group contribute to its unique reactivity and applications in stereoselective transformations .

The synthesis of this compound typically involves multi-step protocols, such as sulfonylation of a pyrrolidine precursor. For instance, analogous sulfonate derivatives like tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate are synthesized via reaction of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with sulfonyl chlorides (e.g., methanesulfonyl chloride) under basic conditions, achieving yields up to 92% . Structural confirmation relies on spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, which verify the integrity of the sulfonyl and Boc groups .

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[(4-hydroxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-4-5-12(17)11-23(20,21)14-8-6-13(18)7-9-14/h6-9,12,18H,4-5,10-11H2,1-3H3/t12-/m0/s1

InChI Key

VLISHDUHYMQWOV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CS(=O)(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. A representative procedure involves reacting (S)-pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP. For example, in analogous syntheses, Boc protection is achieved quantitatively under hydrogenation conditions using palladium on carbon and ethanol/tetrahydrofuran solvent systems. The Boc group stabilizes the amine during subsequent reactions while remaining cleavable under acidic conditions.

Stereochemical Control

The (S)-configuration at the pyrrolidine C2 position is established using chiral starting materials or resolution techniques. For instance, enzymatic resolution of racemic intermediates or asymmetric hydrogenation of prochiral enamines can yield enantiomerically pure pyrrolidines. In one approach, (S)-2-methylpyrrolidine precursors are synthesized via Grignard additions to N-Boc-piperidinones, followed by stereoselective reduction.

Sulfonation and Sulfonylmethyl Group Installation

Sulfonation of Methylpyrrolidine Intermediates

The sulfonylmethyl group is introduced via nucleophilic substitution or sulfonation. A common strategy involves reacting a pyrrolidine-bound methyl bromide or mesylate with 4-hydroxyphenylsulfinate. For example, tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is treated with sodium 4-hydroxyphenylsulfinate in DMF, yielding the sulfone after purification by flash chromatography.

Hydroxyphenyl Group Introduction

The 4-hydroxyphenyl moiety is typically introduced through Suzuki-Miyaura coupling or direct sulfonation. In a modified approach, 4-chlorophenylsulfonyl derivatives (e.g., CID 60137908) are hydroxylated via palladium-catalyzed C–O coupling. Alternatively, 4-methoxyphenylsulfonyl intermediates are demethylated using BBr₃ or HI to reveal the hydroxyl group.

Protective Group Strategies

Hydroxyl Group Protection

The phenolic hydroxyl group is protected as a silyl ether (e.g., TBS or TIPS) or acetate during sulfonation and Boc deprotection. For instance, 4-(tert-butyldimethylsilyloxy)phenylsulfonyl chloride is used in the sulfonation step, followed by desilylation with tetrabutylammonium fluoride (TBAF).

Boc Deprotection and Final Isolation

Final deprotection of the Boc group is achieved with HCl in dioxane or TFA in dichloromethane. The crude product is purified via recrystallization or silica gel chromatography, yielding the target compound in >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency, while ethereal solvents (THF, Et₂O) are preferred for Grignard reactions. For example, the reaction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with allylmagnesium bromide proceeds optimally in diethyl ether at 0°C.

Catalytic Hydrogenation

Hydrogenation steps (e.g., benzyl group removal) use Pd/C or Raney Ni under 15–50 psi H₂. In one protocol, benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is hydrogenated with Pd/C in ethanol/THF, achieving quantitative yield.

Analytical Characterization

Spectroscopic Validation

1H NMR confirms the (S)-configuration via coupling constants and diastereotopic proton splitting. For instance, the C2 methyl group in Boc-protected intermediates exhibits a doublet at δ 1.18 ppm (J = 6.8 Hz). Mass spectrometry (ESI) verifies molecular ions, e.g., m/z 256 [M+H]+ for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Chromatographic Purity

Flash chromatography (20–30% EtOAc/hexane) resolves stereoisomers, while HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric excess >99% .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. The sulfonyl group in (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate enhances its interaction with biological targets, potentially inhibiting tumor growth. Studies have shown that related compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

1.2 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. The presence of the sulfonyl group may contribute to its efficacy against various bacterial strains. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Organic Synthesis

2.1 Building Block for Complex Molecules
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex molecules .

2.2 Chiral Synthesis
The chirality of this compound makes it particularly valuable in asymmetric synthesis. It can be utilized to produce other chiral compounds with high enantiomeric excess, which is crucial in the pharmaceutical industry where the activity of drugs often depends on their stereochemistry .

Biochemical Reagent

3.1 Role in Biochemical Assays
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can act as a biochemical reagent in various assays to study enzyme activities or protein interactions. Its ability to modify biomolecules through sulfonation can be exploited to investigate biochemical pathways and mechanisms .

3.2 Potential Use in Drug Development
Given its biological activity and structural features, this compound has potential applications in drug development processes, particularly in designing inhibitors targeting specific enzymes or receptors involved in disease pathways .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer and antimicrobial agents
Organic SynthesisBuilding block for complex organic molecules
Chiral SynthesisProduction of chiral compounds
Biochemical ReagentUse in biochemical assays and drug development

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-hydroxyphenylsulfonyl group in the target compound introduces a hydrogen bond donor (-OH), enhancing solubility in polar solvents compared to non-hydroxylated analogs (e.g., methylsulfonyl or pyridinylsulfonyl derivatives) .
  • The tert-butyl (S)-2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxylate exhibits a lower polar surface area (45 Ų) due to the hydrophobic diphenylphosphino group, making it more suitable for organometallic catalysis .

Stability and Challenges

  • The 4-hydroxyphenyl group in the target compound may undergo oxidation under acidic conditions, requiring careful handling. In contrast, methylsulfonyl and pyridinylsulfonyl analogs exhibit higher oxidative stability .
  • Phosphino derivatives are air-sensitive, necessitating inert atmospheres during synthesis and storage .

Biological Activity

(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate, with the CAS number 2307311-11-9, is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃NO₅S
  • Molecular Weight : 341.4 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a sulfonyl group and a tert-butyl carboxylate moiety, which may contribute to its biological activity.

Research indicates that compounds similar to (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can interact with various biological targets, including receptors and enzymes involved in inflammatory processes and cellular signaling pathways.

Key Biological Targets:

  • Adrenergic Receptors : These receptors are crucial in mediating responses to stress hormones and may be involved in the modulation of inflammatory responses.
  • Adenylate Cyclase : This enzyme plays a significant role in the regulation of cyclic AMP levels, influencing numerous physiological processes.
  • Cytokine Production : The compound may affect cytokine profiles by modulating gene expression related to inflammatory mediators.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory potential of related compounds. For instance, research on similar structures has shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate may exhibit similar effects.

StudyFindings
Investigated the anti-inflammatory activity of related antioxidants, demonstrating inhibition of COX-2 and TNF-alpha expression in RAW264.7 cells.
Highlighted the potential of pyrrole derivatives in modulating inflammatory pathways, which may relate to the activity of (S)-tert-butyl derivatives.

Case Studies

  • Anti-inflammatory Study : A study conducted on a related compound demonstrated significant reduction in inflammation markers in animal models subjected to induced inflammation. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of pyrrole-based compounds against resistant strains of bacteria, revealing promising results that warrant further exploration for clinical applications.

Q & A

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReactantsCatalyst/SolventYield (%)Reference
Boc ProtectionPyrrolidine derivative, Boc anhydrideDMAP, Dichloromethane78–93%
Sulfonylation4-Hydroxyphenylsulfonyl chlorideTriethylamine, THF60–75%
PurificationCrude productEthanol/Chloroform (1:10)60–93%

Q. Table 2: NMR Data for Key Protons

Proton Positionδ (ppm)MultiplicityIntegrationReference
tert-butyl (C(CH3_3)3_3)1.4Singlet9H
Pyrrolidine C2–CH2_23.1–3.4Multiplet2H
Aromatic (C6H4–OH)7.6–7.8Doublet4H

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